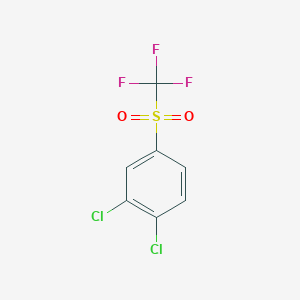

1,2-Dichloro-4-trifluoromethansulfonylbenzene

Description

Structural Classification of Aryl Triflones and Dichlorobenzene Derivatives

1,2-Dichloro-4-trifluoromethanesulfonylbenzene belongs to two main classes of organic compounds: aryl triflones and dichlorobenzene derivatives.

Aryl Triflones: These compounds are characterized by the presence of a trifluoromethanesulfonyl group (-SO₂CF₃), also known as a triflyl group, directly attached to an aromatic ring. The triflyl group is one of the strongest electron-withdrawing groups, which significantly influences the chemical properties of the aromatic ring to which it is attached.

Dichlorobenzene Derivatives: The presence of two chlorine atoms on the benzene (B151609) ring classifies this compound as a dichlorobenzene derivative. The relative positions of the chlorine atoms (1,2- or ortho-) and the trifluoromethanesulfonyl group (at position 4) create a specific substitution pattern that dictates its reactivity in various chemical transformations.

The combination of the two chloro substituents and the powerful electron-withdrawing triflyl group on the same aromatic nucleus makes 1,2-Dichloro-4-trifluoromethanesulfonylbenzene a highly activated substrate for certain types of chemical reactions.

Importance of the Trifluoromethanesulfonyl Group in Chemical Research

The trifluoromethanesulfonyl group (-SO₂CF₃) is of paramount importance in modern organic chemistry for several reasons:

Exceptional Electron-Withdrawing Nature: The triflyl group is a powerful electron-withdrawing substituent due to the combined inductive effects of the three fluorine atoms and the sulfonyl group. This property significantly decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

Activation of Aryl Halides: In aryl halides, the presence of a triflyl group, particularly in the ortho or para position to a halogen, activates the halide towards nucleophilic aromatic substitution (SNAr) reactions.

Metabolic Stability: The trifluoromethyl group (CF₃) is known for its high metabolic stability. nih.gov This property is often exploited in the design of pharmaceuticals and agrochemicals to enhance their in vivo half-life.

Modulation of Physicochemical Properties: The incorporation of a triflyl group can significantly alter the lipophilicity, solubility, and binding affinity of a molecule, making it a valuable tool in drug discovery and materials science. nih.gov

The trifluoromethanesulfonyl group is a key functional group in a variety of specialty materials and bioactive compounds. sci-hub.ru

Overview of Research Trajectories for Dichloro-Substituted Aryl Triflones

Research on dichloro-substituted aryl triflones primarily focuses on their utility as versatile building blocks in organic synthesis. The presence of two chlorine atoms offers the potential for selective or sequential functionalization through cross-coupling and nucleophilic substitution reactions. The strong activation provided by the trifluoromethanesulfonyl group allows for reactions that would be difficult to achieve with less activated dichlorobenzenes.

Key research trajectories include:

Selective Functionalization: Investigating the differential reactivity of the two chlorine atoms to achieve site-selective introduction of various substituents.

Synthesis of Complex Molecules: Utilizing these compounds as scaffolds for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Development of Novel Methodologies: Exploring new catalytic systems and reaction conditions to expand the synthetic utility of this class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-5-2-1-4(3-6(5)9)15(13,14)7(10,11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBGDAQEBUBEFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695714 | |

| Record name | 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-55-9 | |

| Record name | 1,2-Dichloro-4-(trifluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 1,2 Dichloro 4 Trifluoromethansulfonylbenzene Derivatives

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in 1,2-dichloro-4-trifluoromethansulfonylbenzene is profoundly influenced by the electronic properties of its three substituents: two chlorine atoms and a trifluoromethanesulfonyl group. These groups collectively modulate the electron density of the benzene (B151609) ring, which in turn dictates its behavior in various chemical reactions.

Both chlorine and the trifluoromethanesulfonyl (triflyl) group are classified as electron-withdrawing groups (EWGs), which decrease the electron density of the aromatic ring to which they are attached. wikipedia.org Their effects, however, are transmitted through different mechanisms.

The chlorine atoms exert a dual electronic effect. Due to their high electronegativity, they pull electron density away from the benzene ring through the sigma bonds, an effect known as a negative inductive effect (-I). vedantu.comresearchgate.net Simultaneously, the lone pairs of electrons on the chlorine atoms can be donated into the pi-system of the ring via resonance, a positive mesomeric effect (+M). vedantu.comshaalaa.com For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net withdrawal of electron density from the ring. vedantu.comvedantu.com

The trifluoromethanesulfonyl group (-SO₂CF₃) , often called a triflyl group, is one of the most powerful electron-withdrawing groups used in organic chemistry. wikipedia.orgnih.gov Its potent electron-withdrawing nature stems from two primary features:

A strong negative inductive effect (-I): The trifluoromethyl (-CF₃) portion of the group contains three highly electronegative fluorine atoms, which strongly pull electron density through the sigma bonds. nih.govwikipedia.org This effect is relayed through the sulfonyl group to the aromatic ring.

A strong negative mesomeric effect (-M): The sulfonyl group can accept electron density from the aromatic ring's pi-system into its d-orbitals, effectively delocalizing the ring's electrons away from the carbon atoms.

The cumulative impact of two chlorine atoms and a triflyl group makes the aromatic ring of this compound exceptionally electron-deficient.

Electrophilic aromatic substitution (EAS) involves the attack of an electron-rich aromatic ring on an electrophile. wikipedia.orgmsu.edu The presence of strong electron-withdrawing groups significantly hinders this process by reducing the ring's nucleophilicity.

Deactivation: Both the chlorine atoms and the trifluoromethanesulfonyl group are deactivating groups, meaning they cause the aromatic ring to be less reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org The triflyl group, in particular, is a very strong deactivator. nih.gov The combination of three deactivating substituents on the same ring renders this compound highly unreactive towards standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate-determining step in EAS is the formation of a positively charged carbocation intermediate (an arenium ion or sigma complex), and electron-withdrawing groups destabilize this intermediate, thereby increasing the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com

Directing Effects: When an EAS reaction is forced to occur, the existing substituents direct the incoming electrophile to specific positions.

Chlorine is an ortho, para-director. vedantu.comvedantu.compressbooks.pub Although it deactivates the entire ring, its resonance effect enriches the electron density at the ortho and para positions relative to the meta position. shaalaa.comquora.com

The trifluoromethanesulfonyl group is a meta-director. libretexts.org Both its inductive and resonance effects withdraw electron density most strongly from the ortho and para positions, leaving the meta position as the least deactivated (or most electron-rich) site for electrophilic attack. wikipedia.orgorganicchemistrytutor.com

In this compound, these directing effects are in opposition. The triflyl group at C4 directs to C3 and C5 (meta positions). The chlorine at C1 directs to C2 (occupied), C6 (ortho), and C4 (occupied). The chlorine at C2 directs to C1 (occupied), C3 (ortho), and C6 (para). The positions at C3 and C6 are therefore the most likely sites of attack, but the extreme deactivation of the ring makes such reactions challenging and often impractical.

In contrast to its inertness in EAS, the electron-deficient nature of the ring makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). youtube.comyoutube.com This reaction requires the presence of a leaving group (like a halogen) and strong electron-withdrawing groups on the aromatic ring. nih.govnih.gov

Activation: The SNAr mechanism proceeds through a two-step addition-elimination process, where the rate-determining step is the nucleophilic attack to form a negatively charged intermediate known as a Meisenheimer complex. nih.govsemanticscholar.org Electron-withdrawing groups, especially when positioned ortho or para to the leaving group, are crucial because they stabilize this negative charge through resonance and induction. youtube.comnih.gov

In this compound, the triflyl group at C4 acts as a powerful activating group for SNAr.

The chlorine atom at the C1 position is para to the triflyl group. This positioning is ideal for stabilizing the negative charge of the Meisenheimer complex through resonance, making the C1 chlorine highly activated for substitution.

The chlorine atom at the C2 position is meta to the triflyl group. A meta-EWG provides only weak inductive stabilization and no resonance stabilization for the intermediate.

Directing Effects: Consequently, a nucleophile will preferentially attack the C1 position, displacing the chlorine atom at that site. The chlorine at C2 is significantly less reactive in SNAr reactions. This high regioselectivity is a key feature of the reactivity of this compound. The ease of halide substitution in SNAr reactions often mirrors the electronegativity of the halogen, with fluoride (B91410) being the best leaving group in this specific context, followed by chloride. imperial.ac.uk

Reactions Involving the Trifluoromethanesulfonyl Group as a Leaving Group

While the triflyl group is primarily known as a powerful activating group, the carbon-sulfur bond connecting it to the aromatic ring can be cleaved under specific conditions, allowing the group to function as a leaving group in certain transformations.

The cleavage of the C-SO₂CF₃ bond is more challenging than the cleavage of a C-halogen bond but can be achieved. Reactions in superacids like triflic acid (CF₃SO₃H) have been shown to facilitate the cleavage of C-CF₃ bonds, which proceeds through carbocationic intermediates. nih.gov Similar protolytic cleavage of the C-S bond in aryl trifluoromethyl sulfones can occur under harsh acidic conditions, leading to the replacement of the triflyl group. In the absence of other nucleophiles, these reactions can sometimes result in dimerization or cyclization products. nih.gov

More synthetically useful are reactions that proceed via the catalytic activation of the C-S bond. Transition metal catalysis, particularly with palladium and rhodium, has enabled the use of aryl trifluoromethyl sulfones in cross-coupling reactions. For instance, the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones has been developed, where the C-SO₂ bond is cleaved and a new carbon-carbon bond is formed with an arylboronic acid derivative. acs.org This transformation effectively uses the triflyl group as a leaving group, analogous to how aryl halides or triflates are used in traditional cross-coupling reactions. Mechanistic studies suggest that cooperative catalysis, involving both palladium and rhodium, can facilitate the transmetalation step and enable this otherwise difficult C-S bond activation. acs.org Such methods expand the utility of aryl trifluoromethyl sulfones as building blocks in organic synthesis.

Radical Chemistry and Pathways of Trifluoromethylsulfonylation

The introduction of the trifluoromethanesulfonyl (CF₃SO₂), or triflyl, group onto an aromatic ring, a process known as trifluoromethylsulfonylation, is of significant interest due to the triflone group's strong electron-withdrawing nature and its ability to enhance the lipophilicity of molecules. Mechanistic investigations into the formation of aryl triflones have primarily pointed towards ionic pathways rather than radical-based mechanisms.

Studies involving the reaction of benzynes with sodium trifluoromethanesulfinate (NaSO₂CF₃) have suggested that the trifluoromethylsulfonylation proceeds via a nucleophilic addition. The lack of inhibition by radical scavengers such as 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) in these reactions provides strong evidence against the involvement of a radical pathway. The regioselectivity of these reactions is primarily governed by the electronic and steric properties of the benzyne (B1209423) intermediates.

This is in contrast to the related process of trifluoromethylthiolation (the introduction of a -SCF₃ group), where radical pathways are well-established. For instance, visible-light-driven, metal-free protocols have been developed for the trifluoromethylthiolation of aryl compounds using arylazo sulfones as radical precursors and S-trifluoromethyl arylsulfonothioates as the trifluoromethylthiolating agent. nih.gov Similarly, transition-metal-free methods for trifluoromethylthiolation of thiols have been achieved using trifluoromethanesulfonyl chloride (CF₃SO₂Cl), mediated by triphenylphosphine, which proceeds through radical intermediates. fao.org

While radical species are central to many fluoroalkylation reactions, the direct formation of the aryl-SO₂CF₃ bond in compounds like this compound is predominantly understood to occur through non-radical, ionic mechanisms. Further research is needed to definitively exclude the possibility of radical pathways under specific photochemical or electrochemical conditions for this class of compounds.

Transition Metal-Catalyzed Transformations of Dichloroaryl Triflones

This compound possesses three potential sites for transition metal-catalyzed cross-coupling reactions: the two carbon-chlorine (C-Cl) bonds and the carbon-sulfur bond of the triflone group. The triflone group can act as a pseudohalide leaving group, similar to a triflate (-OTf), in such reactions. The primary challenge and synthetic opportunity lies in achieving chemoselective functionalization at one of these sites.

The relative reactivity of these electrophilic sites typically follows the general order: C-I > C-Br ≈ C-OTf > C-SO₂CF₃ > C-Cl. Based on this trend, the triflone group would be expected to react preferentially over the chloro groups. However, this selectivity is not absolute and can be significantly influenced or even reversed by the choice of catalyst, ligands, and reaction conditions. researchgate.net

Palladium-Catalyzed Reactions:

Palladium complexes are widely used to catalyze various cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.govwikipedia.orgwikipedia.org For substrates containing both chloro and triflate/triflone groups, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is crucial in directing selectivity. Bulky, electron-rich phosphine ligands can promote the typically difficult oxidative addition to the C-Cl bond, sometimes favoring its reaction over the C-OTf bond. researchgate.net Conversely, ligand-free palladium catalysis, potentially involving anionic palladium species, has been shown to be highly selective for C-OTf cleavage in chloroaryl triflates. nsf.govnih.govresearchgate.net

In the context of this compound, a Suzuki-Miyaura coupling could potentially be directed to occur selectively at either the C4 (triflone) position or one of the C-Cl positions (C1 or C2) by tuning the catalytic system. For instance, using a ligand that favors C-Cl activation could allow for the introduction of an aryl group at C1 or C2, leaving the triflone group intact for subsequent transformations.

Nickel-Catalyzed Reactions:

Nickel catalysts have emerged as powerful alternatives to palladium, particularly for the activation of less reactive C-Cl bonds. rsc.org Nickel-catalyzed Negishi couplings, which pair organozinc reagents with organic halides, are effective for a wide range of substrates. wikipedia.orgprinceton.edu Given nickel's propensity to activate C-Cl bonds, it is plausible that a nickel-based catalyst could selectively functionalize the C1 or C2 position of this compound, offering a complementary approach to palladium catalysis. Mechanistic studies suggest that Ni-catalyzed reactions can proceed through different pathways than their palladium counterparts, sometimes involving radical intermediates or Ni(I)/Ni(III) catalytic cycles, which can alter the observed chemoselectivity. youtube.com

The table below summarizes representative transition metal-catalyzed cross-coupling reactions on substrates analogous to this compound, highlighting the principle of chemoselectivity.

| Reaction Type | Substrate | Catalyst System | Selective Site of Reaction | Product | Yield (%) |

|---|---|---|---|---|---|

| Suzuki Coupling | 4-Chlorophenyl triflate | PdCl₂ (ligand-free), KF, PhB(OH)₂ | C-OTf | 4-Chloro-1,1'-biphenyl | 95 |

| Suzuki Coupling | 2,3,5-Trichloropyridine | Pd(OAc)₂ (ligand-free), Na₂CO₃, ArB(OH)₂ | C2-Cl | 2-Aryl-3,5-dichloropyridine | 85-94 |

| Sonogashira Coupling | Bis(triflate) of 2,4'-bis(hydroxy)diphenyl sulfone | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne | C4'-OTf (more reactive) | Mono-alkynylated product | 83-91 |

| Negishi Coupling | Aryl Chloride | Ni(acac)₂ / PPh₃ / (i-Bu)₂AlH, Ar'ZnCl | C-Cl | Biaryl | Varies |

This data is compiled from studies on analogous compounds to illustrate the principles of chemoselectivity in cross-coupling reactions. Yields are representative and depend on the specific substrates and conditions used in the cited literature. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

As a Building Block for Complex Polyfunctionalized Molecules

Theoretically, 1,2-Dichloro-4-trifluoromethanesulfonylbenzene could serve as a foundational scaffold for constructing intricate polyfunctionalized aromatic compounds. The differential reactivity of the two chlorine atoms, influenced by the strong electron-withdrawing nature of the trifluoromethanesulfonyl group, could allow for sequential and regioselective substitution reactions. This would enable the introduction of various functional groups at specific positions on the benzene (B151609) ring, leading to the synthesis of complex molecules with tailored electronic and steric properties.

Table 1: Potential Sequential Functionalization of 1,2-Dichloro-4-trifluoromethanesulfonylbenzene

| Step | Reagent/Reaction Condition | Expected Product | Potential Application of Product |

| 1 | Nucleophile 1 (e.g., amine, alcohol, thiol) | Monosubstituted intermediate | Pharmaceutical or agrochemical precursor |

| 2 | Nucleophile 2 (different from Nucleophile 1) | Disubstituted, polyfunctionalized benzene derivative | Intermediate for dyes, polymers, or electronic materials |

Utility in the Synthesis of Fluorinated Compounds

The trifluoromethanesulfonyl group is a key feature of this molecule, making it an inherent building block for introducing fluorine into larger, more complex structures. The C-F bonds in the trifluoromethyl group are exceptionally strong, imparting properties such as increased thermal stability, lipophilicity, and metabolic resistance to the final products. While the primary role of this specific compound would be to incorporate the entire trifluoromethanesulfonylbenzene moiety, this brings the highly fluorinated sulfonyl group into the target molecule.

Table 2: Potential Contributions to Fluorinated Compound Synthesis

| Synthetic Strategy | Resulting Structural Motif | Imparted Properties |

| Nucleophilic aromatic substitution | Aryl ether, amine, or thioether containing the trifluoromethanesulfonyl group | Enhanced thermal stability, altered electronic properties |

| Cross-coupling reactions (e.g., Suzuki, Heck) | Biaryl or substituted alkene systems | Modified conformational and electronic characteristics |

Intermediate in the Development of Functional Materials

The combination of dichlorinated and trifluoromethanesulfonyl-substituted benzene suggests its potential as a monomer or an intermediate in the synthesis of high-performance polymers and other functional materials. The electron-deficient nature of the aromatic ring could be exploited in the design of materials with specific electronic or optical properties.

Table 3: Potential Roles in Functional Material Synthesis

| Material Class | Synthetic Route | Potential Properties of Final Material |

| High-performance polymers (e.g., poly(arylene ether sulfone)s) | Nucleophilic aromatic substitution polymerization | High thermal stability, chemical resistance, specific dielectric properties |

| Organic electronic materials | Incorporation into conjugated systems via cross-coupling | Electron-accepting character for use in transistors or solar cells |

| Liquid crystals | Modification to introduce mesogenic groups | Control over phase behavior and electro-optical properties |

Computational and Theoretical Investigations

Electronic Structure Analysis and Reactivity Predictions (e.g., DFT calculations)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and predict the reactivity of organic molecules. nih.govresearchgate.net For a molecule like 1,2-dichloro-4-trifluoromethanesulfonylbenzene, DFT calculations would typically be employed to determine its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

The electronic properties of 1,2-dichloro-4-trifluoromethanesulfonylbenzene are significantly influenced by its substituents: two chlorine atoms and a trifluoromethanesulfonyl (-SO₂CF₃) group.

Chlorine atoms are electronegative and exert a moderate electron-withdrawing inductive effect.

The trifluoromethanesulfonyl group is one of the strongest electron-withdrawing groups due to the combined inductive effects of the sulfonyl group and the three fluorine atoms. ucalgary.caresearchgate.net

This strong electron-withdrawing nature profoundly impacts the electronic landscape of the benzene (B151609) ring. DFT calculations on related fluorinated aromatic compounds have shown that electron-withdrawing groups pull electron density from the ring system. nih.gov For 1,2-dichloro-4-trifluoromethanesulfonylbenzene, this would result in a highly electron-deficient (electrophilic) aromatic ring.

Key Predicted Electronic Properties:

| Property | Predicted Characteristic for 1,2-Dichloro-4-trifluoromethanesulfonylbenzene | Rationale based on Analogous Compounds |

| HOMO-LUMO Energy Gap | Relatively large | Strong electron-withdrawing groups tend to lower the energy of both HOMO and LUMO, often resulting in a significant energy gap, which is associated with higher kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Positive potential on and around the benzene ring | The electron-withdrawing substituents deplete the π-electron density of the ring, making it susceptible to nucleophilic attack. MEP maps of similar electron-deficient aromatics show positive electrostatic potentials. researchgate.net |

| Reactivity | Prone to nucleophilic aromatic substitution (SₙAr) | The strong deactivation of the ring by the chloro and trifluoromethanesulfonyl groups makes it a poor candidate for electrophilic aromatic substitution but an excellent substrate for SₙAr, especially at the positions activated by the withdrawing groups (ortho and para). libretexts.orglibretexts.orgmsu.edu |

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. For 1,2-dichloro-4-trifluoromethanesulfonylbenzene, a primary area of mechanistic interest would be its behavior in nucleophilic aromatic substitution (SₙAr) reactions.

While no specific mechanistic studies for this compound were found, research on related aryl triflates and dichlorophenyl compounds provides a framework for what to expect. berkeley.eduresearchgate.net Computational studies on the reactions of similar electron-poor aromatic systems often model the stepwise SₙAr mechanism, which involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom of the benzene ring, forming a high-energy intermediate known as a Meisenheimer complex. DFT can be used to calculate the activation barrier for this step.

Intermediate Stabilization: The stability of the Meisenheimer complex is crucial. The strong electron-withdrawing groups (-Cl and -SO₂CF₃) are essential for stabilizing the negative charge that develops on the ring in this intermediate.

Leaving Group Departure: The leaving group (one of the chlorine atoms) is expelled, and the aromaticity of the ring is restored.

Computational modeling could predict which of the two chlorine atoms is more likely to be displaced. The chlorine atom at the 2-position is ortho to the other chlorine and meta to the -SO₂CF₃ group, while the chlorine at the 1-position is meta to the other chlorine and ortho to the -SO₂CF₃ group. The powerful electron-withdrawing effect of the -SO₂CF₃ group would strongly activate the ortho and para positions, suggesting that the chlorine at the C-1 position would be the more probable site for nucleophilic attack.

Studies on Substituent Effects on Reaction Kinetics and Selectivity

The substituents on the benzene ring dictate the rate (kinetics) and regiochemical outcome (selectivity) of its reactions. The principles of substituent effects are well-established and can be applied to 1,2-dichloro-4-trifluoromethanesulfonylbenzene. ucalgary.calibretexts.org

Effects on Kinetics: The trifluoromethyl (-CF₃) and trifluoromethanesulfonyl (-SO₂CF₃) groups are known to be strongly deactivating for electrophilic aromatic substitution, meaning they drastically slow down reactions with electrophiles compared to unsubstituted benzene. ucalgary.cayoutube.com This deactivation stems from the powerful inductive electron withdrawal, which reduces the electron density of the ring, making it less attractive to electrophiles. Conversely, this same effect activates the ring toward nucleophilic attack. Therefore, the reaction kinetics for SₙAr reactions involving 1,2-dichloro-4-trifluoromethanesulfonylbenzene are expected to be significantly faster than for less substituted or less electron-deficient chloroaromatics.

Effects on Selectivity: In electrophilic aromatic substitution, electron-withdrawing groups are meta-directors. libretexts.org If such a reaction were forced to occur on 1,2-dichloro-4-trifluoromethanesulfonylbenzene, the incoming electrophile would be directed to the positions meta to the most deactivating group, the -SO₂CF₃ group.

However, the most relevant chemistry for this substrate is nucleophilic aromatic substitution. In SₙAr reactions, the electron-withdrawing groups direct the incoming nucleophile to the ortho and para positions relative to themselves. For 1,2-dichloro-4-trifluoromethanesulfonylbenzene, the -SO₂CF₃ group at position 4 would strongly activate the carbon atoms at positions 1 and 2 (both ortho to a chloro group and ortho/meta to the sulfonyl group) for nucleophilic attack. Computational studies on similar systems help quantify these directing effects and predict the most likely site of substitution. chemrxiv.org

Advanced Analytical and Spectroscopic Methodologies in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the elucidation of reaction mechanisms in solution. nsf.gov Its non-destructive nature allows for the real-time monitoring of chemical reactions, providing quantitative data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. nih.govchemrxiv.org For reactions involving 1,2-dichloro-4-trifluoromethanesulfonylbenzene, multinuclear NMR is particularly insightful.

Detailed Research Findings:

¹H and ¹³C NMR: These standard NMR techniques are used to track changes in the aromatic and substituent regions of the molecule. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, the disappearance of signals corresponding to the starting aryl triflate and the concurrent emergence of new signals for the product can be quantitatively monitored over time to determine reaction kinetics. nih.govlibretexts.orgsemanticscholar.orgnih.gov

¹⁹F NMR: Given the presence of the trifluoromethanesulfonyl (-SO₂CF₃) group, ¹⁹F NMR is an exceptionally sensitive and valuable probe. uib.norsc.org The chemical shift of the -CF₃ group is highly sensitive to its electronic environment. Any transformation at the sulfonyl group or cleavage of the C-O bond would result in a significant change in the ¹⁹F NMR spectrum, allowing for unambiguous tracking of the triflate moiety's fate. In mechanistic studies of palladium-catalyzed reactions involving aryl triflates, ¹⁹F NMR has been used to analyze crude reaction mixtures to detect the formation of fluoride (B91410) species and to investigate C-F reductive elimination pathways. nih.govacs.org

In Situ and Flow NMR: Modern NMR techniques, including the use of specialized high-pressure NMR tubes or flow systems, enable the study of reactions under actual process conditions (e.g., elevated temperature and pressure). magritek.comwiley.com This in situ analysis is critical for detecting short-lived, catalytically active species that would be impossible to observe through conventional sampling and ex situ analysis. wiley.comresearchgate.net For example, monitoring a Suzuki-Miyaura coupling reaction of 1,2-dichloro-4-trifluoromethanesulfonylbenzene could reveal intermediate palladium-aryl complexes, providing direct evidence for the catalytic cycle. nsf.govbeilstein-journals.orgnih.govrsc.org

The table below summarizes the application of various NMR techniques for mechanistic studies involving aryl triflates.

Table 1: Application of NMR Spectroscopy in Mechanistic Studies| NMR Technique | Information Provided | Relevance to 1,2-Dichloro-4-trifluoromethanesulfonylbenzene |

|---|---|---|

| ¹H NMR | Tracks changes in proton environments on the aromatic ring. Allows for quantitative monitoring of reactant consumption and product formation. | Monitor substitution patterns on the dichlorophenyl ring. |

| ¹³C NMR | Provides information on the carbon skeleton of reactants, intermediates, and products. | Confirms changes at the carbon atom bonded to the triflate group (C-OTf). |

| ¹⁹F NMR | Highly sensitive probe for the -CF₃ group. Detects changes in the electronic environment of the triflate. | Directly monitors the cleavage or transformation of the trifluoromethanesulfonyl group. nih.govacs.org |

| ³¹P NMR | Used when phosphorus-containing ligands or reagents are present (e.g., in palladium catalysis). | Elucidates the structure and dynamics of catalyst-ligand complexes. nih.gov |

| In Situ NMR | Real-time analysis of the reaction mixture under actual process conditions. | Enables detection of transient intermediates and provides accurate kinetic data. wiley.comresearchgate.net |

| Flow NMR | Continuous monitoring of a reaction by flowing the mixture through the spectrometer. | Ideal for studying faster reactions and for integration into automated synthesis platforms. magritek.com |

X-ray Crystallography for Detailed Structural Analysis in Complex Reactions

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of crystalline solids. In the context of reactions involving 1,2-dichloro-4-trifluoromethanesulfonylbenzene, this technique is vital for confirming the constitution and stereochemistry of novel products, especially when spectroscopic data is ambiguous. It provides precise information on bond lengths, bond angles, and torsional angles, offering a static snapshot of the molecule's conformation in the solid state. mdpi.com

Detailed Research Findings:

The utility of X-ray crystallography is particularly evident in complex, multi-step syntheses or in catalytic reactions where unexpected rearrangements or side products may occur. For instance, in a site-selective Suzuki-Miyaura cross-coupling reaction of a bis(triflate) of 2,4′-bis(hydroxy)diphenyl sulfone, X-ray crystal structure analysis was used to independently confirm the structure of a key product. nih.gov This confirmation was essential to verify the regioselectivity of the palladium-catalyzed coupling, proving that the reaction occurred preferentially at one of the two triflate positions. nih.gov

Similarly, if 1,2-dichloro-4-trifluoromethanesulfonylbenzene were used in a reaction leading to a complex heterocyclic product, X-ray crystallography would be the ultimate tool to verify the final structure. The analysis reveals not only the covalent bonding framework but also the supramolecular arrangement in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds and π-π stacking. researchgate.netnih.gov

The table below presents representative crystallographic data for a complex molecule containing a dichlorinated aromatic ring, illustrating the type of information obtained from an X-ray diffraction experiment. researchgate.net

Table 2: Representative Crystallographic Data for a 1-(2,4-dichlorobenzyl)-1,2,3-triazole Derivative| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁Cl₂N₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 7.0448 Å, b = 8.6159 Å, c = 11.760 Å |

| α = 98.53°, β = 99.99°, γ = 109.55° | |

| Volume (V) | 645.9 ų |

| Molecules per Unit Cell (Z) | 2 |

| Key Interactions | C-H···O hydrogen bonds, weak π-π interactions |

Data sourced from a study on a related dichlorinated compound to exemplify the outputs of X-ray crystallographic analysis. researchgate.net

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment in Synthetic Development

Chromatography encompasses a range of powerful separation techniques essential for monitoring reaction progress, isolating desired products, and assessing final purity in synthetic chemistry. missouri.edu The choice of technique depends on the specific requirements of the analysis, from rapid qualitative checks to rigorous quantitative purity determination.

Detailed Research Findings:

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and convenient method used to qualitatively monitor the progress of a reaction. youtube.com By spotting the reaction mixture on a TLC plate alongside the starting material, a chemist can quickly visualize the consumption of the reactant and the formation of new products. The relative polarity of the spots, indicated by their retention factor (Rf), also guides the development of solvent systems for purification by column chromatography. researchgate.net

Column Chromatography: This technique is the workhorse for purifying compounds in the laboratory on a milligram to gram scale. libretexts.orgyoutube.com After a reaction involving 1,2-dichloro-4-trifluoromethanesulfonylbenzene is complete, column chromatography, often using silica (B1680970) gel as the stationary phase, is used to separate the target product from unreacted starting materials, reagents, and by-products. The fractions are collected and typically analyzed by TLC to identify those containing the pure product. Many synthetic procedures involving aryl triflates report purification by flash chromatography on silica gel. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the analysis and purification of compounds. ijrpas.com In synthetic development, Reverse-Phase HPLC (RP-HPLC) is frequently employed to determine the purity of the final product with high accuracy. wu.ac.thwu.ac.thresearchgate.net A sample is injected into the instrument, and the detector response is used to quantify the main component and any impurities, often expressed as a percentage of the total peak area. For instance, the purity of products derived from biaryl triflates in catalytic reactions has been determined by HPLC, which is also crucial for determining enantiomeric excess (ee) when chiral products are synthesized. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is extremely useful for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of components in a mixture based on both their retention time and their mass-to-charge ratio. researchgate.net In the context of reactions with 1,2-dichloro-4-trifluoromethanesulfonylbenzene, GC-MS could be used to identify volatile by-products or to assess the purity of the starting material itself. It is also a powerful tool for detecting and quantifying trace impurities. nsf.gov

The following table summarizes the primary uses of these chromatographic techniques in a synthetic workflow.

Table 3: Chromatographic Techniques in Synthetic Chemistry| Technique | Primary Application | Phase | Information Yielded |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, solvent system selection | Qualitative | Number of components, relative polarities (Rf value). youtube.com |

| Column Chromatography | Product purification and isolation | Preparative | Isolation of pure compounds from a mixture. libretexts.org |

| High-Performance Liquid Chromatography (HPLC) | Final purity assessment, quantitative analysis | Quantitative | High-resolution separation, purity percentage, enantiomeric excess. acs.orgzsmu.edu.ua |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and by-products | Qualitative & Quantitative | Separation and identification of volatile components based on retention time and mass spectrum. |

Q & A

Q. What are the optimal synthetic routes for 1,2-Dichloro-4-trifluoromethanesulfonylbenzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Chlorination : Electrophilic substitution using Cl₂/FeCl₃ at controlled temperatures (e.g., 40–60°C) to achieve 1,2-dichlorination .

Sulfonation : Introduce the trifluoromethanesulfonyl group via nucleophilic aromatic substitution (e.g., using CF₃SO₂Cl in the presence of a Lewis acid like AlCl₃).

- Critical Parameters : Monitor reaction stoichiometry and temperature to avoid over-sulfonation. Use inert atmospheres (N₂/Ar) to prevent side reactions.

- Table 1 : Comparison of Synthetic Routes

| Route | Reagents | Temp (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | Cl₂/FeCl₃ → CF₃SO₂Cl/AlCl₃ | 50 | AlCl₃ | 68 | |

| B | Cl₂/SO₃H → CF₃SO₂F/KF | 80 | KF | 55 |

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify substitution patterns (e.g., coupling constants for adjacent Cl and CF₃ groups) .

- IR : Confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray Crystallography : Resolve crystal packing and bond angles for steric/electronic analysis .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., >200°C for similar sulfonyl compounds) .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the sulfonyl group .

- Moisture : Use desiccants (e.g., silica gel) due to potential hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, CF₃SO₂) influence regioselectivity in further functionalization?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing CF₃SO₂ group deactivates the ring, directing electrophiles to meta positions relative to itself. Adjacent Cl atoms further modulate reactivity via steric hindrance .

- Experimental Design : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reaction sites .

- Validation : Compare predicted vs. experimental products (e.g., nitration or bromination outcomes) using HPLC-MS .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation :

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Compare experimental IR/Raman spectra with computational simulations (e.g., B3LYP/6-31G*) .

- Case Study : If MS data conflicts with NMR, re-examine ionization conditions (e.g., ESI vs. EI) to rule out fragmentation artifacts .

Q. What methodologies are recommended for analyzing environmental persistence and degradation pathways?

- Methodological Answer :

- Environmental Sampling : Use GC-MS with electron capture detection (ECD) for trace analysis (detection limit: ~0.1 ppb) .

- Degradation Studies :

- Hydrolysis : Monitor pH-dependent cleavage of the sulfonyl group via LC-MS .

- Photolysis : Exclude to UV light (254 nm) and identify byproducts (e.g., SO₂ release) .

- Table 2 : Analytical Parameters for Environmental Detection

| Method | Column | Detector | LOD (ppb) | Reference |

|---|---|---|---|---|

| GC-MS | DB-5MS | ECD | 0.1 | |

| HPLC | C18 | UV-Vis | 1.0 |

Q. How can structure-activity relationships (SAR) be explored for biological or catalytic applications?

- Methodological Answer :

- Biological Assays : Screen for antimicrobial activity (e.g., MIC assays against S. aureus) by substituting Cl/CF₃ groups with bioisosteres (e.g., Br, OCH₃) .

- Catalysis : Test as a Lewis acid catalyst in Friedel-Crafts reactions; correlate activity with Hammett σ⁺ values of substituents .

- Table 3 : SAR of Analogues

| Substituent | Antimicrobial Activity (MIC, μg/mL) | Catalytic Efficiency (%) |

|---|---|---|

| Cl, CF₃SO₂ | 32 | 45 |

| Br, CF₃SO₂ | 16 | 38 |

Q. What advanced computational methods are suitable for modeling thermodynamic properties (e.g., boiling points, solubility)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.